7-Methyl-4-quinolone
Overview
Description
7-Methyl-4-quinolone is a heterocyclic aromatic organic compound belonging to the quinolone family. Quinolones are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. The structure of this compound consists of a quinolone core with a methyl group attached at the 7th position, which can influence its chemical and biological properties.
Mechanism of Action
Target of Action
7-Methylquinolin-4-ol, also known as 7-Methyl-4-quinolone, 4-Hydroxy-7-methylquinoline, or 7-Methyl-4-quinolinol, is a quinoline derivative. Quinoline derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . .
Mode of Action
For instance, some quinoline derivatives have been reported to inhibit specific proteins, leading to their anticancer activities .
Biochemical Pathways
Quinoline derivatives have been reported to interact with the pi3k/akt/mtor pathway, which plays a role in multiple cancers by regulating apoptosis and cell proliferation .
Pharmacokinetics
The compound is predicted to satisfy the adme profile .
Result of Action
One of the compounds, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, which is structurally similar to 7-methylquinolin-4-ol, has been found to be active against a non-small cell lung cancer cell line, a549, with an inhibition concentration value of (ic50) 294 μM .
Action Environment
Stability studies of a similar compound indicated that it was stable at temperatures of 30 ºc and 50 ºc .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-4-quinolone can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzophenones with acetic anhydride. Another method includes the reaction of 2-aminobenzophenones with methyl vinyl ketone under acidic conditions to form the quinolone ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or copper may be used to facilitate the cyclization process, and the reactions are often carried out under controlled temperature and pressure conditions to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-4-quinolone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolone N-oxides.
Reduction: Reduction reactions can convert it to this compound derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolone N-oxides, while substitution reactions can produce halogenated or nitrated quinolone derivatives .
Scientific Research Applications
7-Methyl-4-quinolone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Nalidixic Acid: An early quinolone antibiotic with a similar core structure but different substituents.
Ciprofloxacin: A fluoroquinolone with enhanced antibacterial activity due to the presence of a fluorine atom.
Levofloxacin: Another fluoroquinolone with a broader spectrum of activity.
Uniqueness: 7-Methyl-4-quinolone is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other quinolones, it may exhibit different pharmacokinetic properties and spectrum of activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
7-methyl-1H-quinolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-6H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVTWKDGBWUNBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420891 | |
Record name | 7-Methyl-4-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93919-55-2, 82121-08-2 | |
Record name | 7-Methyl-4(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93919-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-4-quinolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093919552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methyl-4-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methyl-4-quinolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.902 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 82121-08-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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